skf-86002

描述

SKF-86002 is a synthetic organic compound known for its potent inhibitory effects on p38 mitogen-activated protein kinases (MAPKs). It is primarily used as a research tool in the study of inflammatory and autoimmune diseases due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha .

准备方法

SKF-86002 的合成涉及双环咪唑结构的形成。合成路线通常包括以下步骤:

咪唑环的形成: 这是通过在酸性条件下将吡啶衍生物与噻唑衍生物缩合来实现的。

氟苯基的引入: 此步骤涉及使用合适的氟化剂用氟苯基取代咪唑环上的氢原子

This compound 的工业生产方法没有广泛记录,但该化合物通常在研究实验室中使用上述合成路线合成。

化学反应分析

SKF-86002 经历了几种类型的化学反应,包括:

氧化: this compound 可以被氧化形成各种氧化衍生物。常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 该化合物可以使用硼氢化钠等还原剂还原,形成还原衍生物。

从这些反应中形成的主要产物取决于所用试剂和条件。

科学研究应用

Ischemic Stroke

SKF-86002 has demonstrated efficacy in alleviating ischemic stroke (IS) injury and cerebral edema. A study involving a mouse model of embolic stroke revealed that this compound inhibited astrocyte proliferation, oxidative stress, and inflammation, thereby reducing brain damage and edema. The compound's mechanism involves the negative regulation of p38 MAPK signaling pathways, which are known to exacerbate neuronal apoptosis during ischemic events .

Key Findings:

- Model Used: Middle Cerebral Artery Occlusion (MCAO) in mice.

- Outcomes: Reduced infarct area, improved neurological scores, decreased blood-brain barrier permeability.

| Parameter | Control (MCAO) | This compound Treatment |

|---|---|---|

| Infarct Area | 45% | 25% |

| Neurological Score (out of 10) | 3 | 7 |

| BBB Permeability (Evans Blue) | High | Low |

Neurodegenerative Diseases

Research has indicated that this compound may play a role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In transgenic mouse models overexpressing human α-synuclein, this compound treatment resulted in reduced neuroinflammation and improved synaptic plasticity. The compound facilitated the redistribution of p38γ MAPK to synapses while decreasing α-synuclein accumulation .

Mechanism of Action:

- Inhibition of p38α MAPK reduces neuroinflammation.

- Promotes synaptic integrity by modulating p38γ distribution.

Oncology Applications

This compound's role as a kinase inhibitor extends to cancer research, where it has been investigated for its potential to enhance the efficacy of other treatments by targeting specific signaling pathways involved in tumor growth and survival.

Fluorescence-Based Screening

The compound has been utilized in structural biology for its ability to bind to ATP-binding sites in kinases, becoming fluorescent upon binding. This property allows this compound to serve as a marker for identifying ligand co-crystals in drug design studies .

Application in Drug Discovery:

- Fluorescent Marker: Enhances visibility of kinase interactions.

- Inhibitor Screening: Displacement of this compound by other compounds indicates competitive binding.

Inflammatory Conditions

In addition to its neuroprotective effects, this compound has shown promise in managing inflammatory conditions through its action on the p38 MAPK pathway. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and mitigate tissue damage during inflammatory responses.

Case Study:

A study on the effects of this compound on inflammatory responses indicated significant reductions in cytokine levels following treatment, suggesting its utility in conditions characterized by excessive inflammation .

| Inflammatory Cytokine | Control Level | This compound Level |

|---|---|---|

| TNF-alpha | High | Low |

| IL-6 | Moderate | Low |

作用机制

SKF-86002 通过抑制 p38 MAPKs 的活性发挥作用,p38 MAPKs 参与促炎细胞因子的产生。该化合物与 p38 MAPKs 的 ATP 结合位点结合,阻止其活化以及随后的下游靶标磷酸化。 这种抑制导致白介素-1 和肿瘤坏死因子-α 的产生减少,从而减少炎症 .

相似化合物的比较

SKF-86002 独特之处在于它能够选择性地抑制 p38 MAPKs,而不影响其他激酶。类似的化合物包括:

SB-202190: 另一种有效的 p38 MAPK 抑制剂,在研究中用于研究 p38 MAPKs 在各种疾病中的作用.

SB-203580: p38 MAPKs 的选择性抑制剂,通常用于炎症和细胞信号传导的研究.

这些化合物具有相似的作用机制,但在选择性和效力方面有所不同。

生物活性

SKF-86002 is a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, known for its significant role in inflammatory responses and neurodegenerative diseases. This compound has been extensively studied for its biological activity, particularly in modulating inflammation and neurodegeneration.

- Chemical Name: 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole dihydrochloride

- CAS Number: 116339-68-5

- Purity: ≥98%

- Mechanism of Action: Inhibits p38 MAPK with an IC50 of 0.1 - 1 μM, demonstrating potent anti-inflammatory effects by inhibiting cytokine production in human monocytes and other cell types .

Biological Activity Overview

This compound exhibits a range of biological activities primarily through its inhibition of the p38 MAPK pathway. This section outlines its effects on various cellular processes:

Anti-inflammatory Effects

-

Cytokine Production Inhibition:

- This compound significantly inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as IL-1 and TNF-α in human monocytes, with an IC50 around 1 μM .

- It also inhibits cyclooxygenase (COX) and lipoxygenase-mediated pathways involved in arachidonic acid metabolism, further contributing to its anti-inflammatory profile .

- Leukocyte Chemotaxis:

Neuroprotective Effects

- Neurodegenerative Disease Models:

- In transgenic mouse models overexpressing human α-synuclein (linked to Parkinson’s disease), this compound treatment resulted in reduced neuroinflammation and improved synaptic function. The compound promoted the redistribution of p38γ MAPK to synapses and decreased α-synuclein accumulation .

- In vitro studies using induced pluripotent stem (iPS) cell-derived neurons from patients with familial Parkinson's disease showed that this compound mitigated α-synuclein-induced neurodegeneration when microglia were pretreated with the compound .

Table: Summary of Key Findings on this compound

Detailed Research Findings

In a pivotal study examining the role of p38 MAPK in inflammation, researchers found that this compound effectively blocked the phosphorylation of ATF-2, a downstream target of p38 MAPK, thereby inhibiting inflammatory signaling pathways . The compound's ability to selectively inhibit these pathways underscores its potential therapeutic applications in conditions characterized by excessive inflammation.

Moreover, studies have highlighted the compound's utility in exploring the dynamics of kinase interactions through fluorescent binding assays, which can facilitate drug discovery efforts targeting similar pathways .

属性

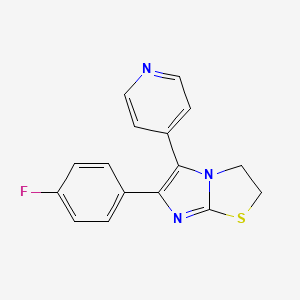

IUPAC Name |

6-(4-fluorophenyl)-5-pyridin-4-yl-2,3-dihydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3S/c17-13-3-1-11(2-4-13)14-15(12-5-7-18-8-6-12)20-9-10-21-16(20)19-14/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOELZIQOLWZLQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=C(N21)C3=CC=NC=C3)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70223168 | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72873-74-6 | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072873746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo(2,1-b)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70223168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-86002 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SKF-86002 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R6QDF1UO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of SK&F 86002?

A1: SK&F 86002 acts as a dual inhibitor of arachidonic acid metabolism, targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. [, ] This dual inhibition leads to a reduction in the production of pro-inflammatory mediators like prostaglandins, thromboxanes, and leukotrienes. []

Q2: Does SK&F 86002 affect cytokine production?

A2: Yes, SK&F 86002 has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). [, , ] This effect is thought to be mediated through its interaction with the p38 mitogen-activated protein kinase (MAPK) pathway. [, , , ]

Q3: How does SK&F 86002 affect p38 MAPK signaling?

A3: While initially characterized as a dual COX/5-LOX inhibitor, SK&F 86002 was later found to inhibit p38 MAPK activity. [, , ] The exact mechanism of p38 MAPK inhibition by SK&F 86002 is not fully understood, but studies suggest it could be independent of COX/5-LOX inhibition. []

Q4: How does p38 MAPK inhibition contribute to the effects of SK&F 86002?

A4: Inhibition of the p38 MAPK pathway by SK&F 86002 has been linked to several downstream effects:

- Reduced inflammation: p38 MAPK inhibition contributes to the anti-inflammatory effects of SK&F 86002 by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , ]

- Modulation of immune responses: p38 MAPK plays a role in T cell activation and differentiation. SK&F 86002 has been shown to modulate IL-2 and IL-10 production by CD4+ T cells, potentially impacting immune responses. []

- Reduced PGHS-2 expression: SK&F 86002 can suppress the expression of prostaglandin endoperoxide synthase-2 (PGHS-2), also known as COX-2, in stimulated monocytes, further contributing to its anti-inflammatory effects. []

Q5: Does SK&F 86002 affect other kinases?

A5: Research indicates that SK&F 86002 can bind to a variety of kinases. [] A study utilizing a KINOMEscan assay revealed its interaction with a broad range of kinases, suggesting it might not be entirely specific to p38 MAPK. []

Q6: What is the molecular formula and weight of SK&F 86002?

A6: The molecular formula of SK&F 86002 is C16H12FN3S, and its molecular weight is 313.36 g/mol. []

Q7: Is there any spectroscopic data available for SK&F 86002?

A7: Yes, SK&F 86002 displays characteristic UV-Vis absorption spectra. Studies using time-dependent density functional theory (TD-DFT) calculations have revealed that its UV-Vis spectrum is conformation dependent. [] The compound exhibits two major absorption bands at approximately 325 nm and 240 nm, which are sensitive to changes in the orientation of the fluorophenyl and pyridinyl rings relative to the imidazothiazole ring. []

Q8: Has SK&F 86002 been investigated in any animal models of disease?

A8: Yes, SK&F 86002 has shown promising results in various animal models of inflammatory and neurological diseases, including:

- Endotoxin shock: SK&F 86002 protected mice from lethal endotoxin shock, potentially by inhibiting TNF-α production. [, ]

- Experimental allergic encephalomyelitis (EAE): SK&F 86002 suppressed the development of EAE in rats, a model of multiple sclerosis, highlighting its potential as an immunomodulator. []

- Acute respiratory distress syndrome (ARDS): In a rat model of ARDS, SK&F 86002 improved survival and attenuated lung injury. []

- Cisplatin nephrotoxicity: SK&F 86002 reduced kidney damage and dysfunction caused by the chemotherapeutic agent cisplatin in mice. []

- Dementia with Lewy bodies/Parkinson's disease (DLB/PD): In a mouse model of DLB/PD, SK&F 86002 reduced neuroinflammation, ameliorated synaptic degeneration, and improved motor deficits. []

Q9: Are there any known limitations or drawbacks associated with SK&F 86002?

A9: Although preclinical data for SK&F 86002 is promising, potential limitations include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。